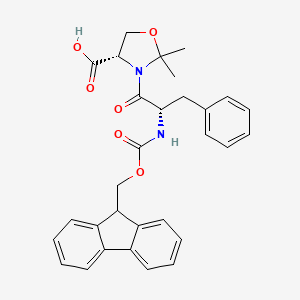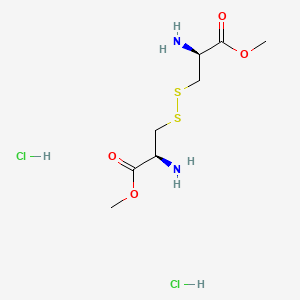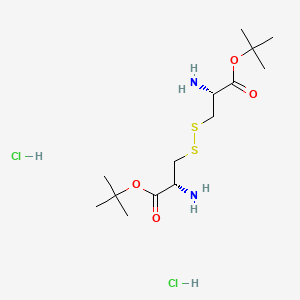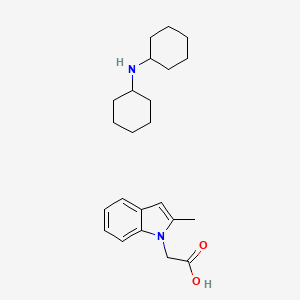
Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH: is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, phenylalanine (Phe), serine (Ser), and a pseudo-proline (Psi(Me,Me)pro) moiety. This unique structure imparts specific properties that make it valuable in peptide synthesis and structural studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of phenylalanine is protected using the Fmoc group.
Coupling Reaction: The protected phenylalanine is coupled with serine, which is modified to include the pseudo-proline moiety.
Deprotection: The Fmoc group is removed under basic conditions to yield the final compound.
The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. Solvents like dimethylformamide (DMF) are commonly used to dissolve the reactants and reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The pseudo-proline moiety can be reduced under specific conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pseudo-proline derivatives.
Substitution: Formation of substituted peptide derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is widely used in peptide synthesis as a building block for creating complex peptide structures. Its unique pseudo-proline moiety helps in stabilizing peptide conformations and enhancing solubility.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide folding mechanisms. It serves as a model compound for investigating the structural and functional properties of peptides.
Medicine
This compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its stability and conformational properties make it suitable for developing bioactive peptides with improved pharmacokinetic profiles.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. It is also employed in the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The pseudo-proline moiety plays a crucial role in modulating the peptide’s conformation, thereby influencing its binding affinity and specificity. The compound can inhibit or activate target proteins by mimicking natural substrates or ligands, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Phe-Ser-OH: Lacks the pseudo-proline moiety, resulting in different conformational properties.
Fmoc-Phe-Ser(psi(Me,Me)pro)-OMe: Contains a methyl ester group instead of a hydroxyl group, affecting its reactivity and solubility.
Fmoc-Phe-Ser(psi(Me,Me)pro)-NH2: Contains an amide group, which alters its chemical and biological properties.
Uniqueness
Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is unique due to its pseudo-proline moiety, which imparts enhanced stability and solubility compared to other similar compounds. This structural feature makes it particularly valuable in peptide synthesis and research applications.
Eigenschaften
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6/c1-30(2)32(26(18-38-30)28(34)35)27(33)25(16-19-10-4-3-5-11-19)31-29(36)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-26H,16-18H2,1-2H3,(H,31,36)(H,34,35)/t25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUKTSKOYOXMZ-UIOOFZCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













